![molecular formula C11H11F3N4O B2802217 N-[2-[[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino]ethyl]prop-2-ynamide CAS No. 2249423-50-3](/img/structure/B2802217.png)
N-[2-[[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino]ethyl]prop-2-ynamide
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Overview
Description
“N-[2-[[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino]ethyl]prop-2-ynamide” is a compound that has been mentioned in the context of being a selective antagonist for the TRPV2 receptor . It is moderately potent with an IC 50 of 460nM, but is highly selective for TRPV2 over the other subtypes of TRPV .
Synthesis Analysis
The synthesis of similar compounds has been described in various studies . For example, one method involves treating 2,4-dichloro-5-(trifluoromethyl)pyrimidine with ethanolamine in THF at 0°C . Another method involves reacting 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with Cs2CO3 and ethyl 4-hydroxybenzoate in a three-necked round-bottomed flask .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies . For instance, the optimal structure of the pyridine group was found to be 5-CF3, and the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, a Diels–Alder reaction between a key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of a correspondent compound .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For instance, the spatial configuration of the carbon atoms connected to R3 plays an important role in the fungicidal activity of the compound .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino]ethyl]prop-2-ynamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N4O/c1-3-9(19)15-4-5-16-10-17-7(2)6-8(18-10)11(12,13)14/h1,6H,4-5H2,2H3,(H,15,19)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPSDFHPTPAYQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)C#C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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